1-(Pyrimidin-5-yl)ethan-1-ol
Overview
Description
1-(Pyrimidin-5-yl)ethan-1-ol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from related compounds that they interact with their targets (like cdk2) and inhibit their activity . This inhibition can lead to alterations in cell cycle progression .
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that the compound may affect cell cycle regulation pathways . Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyrimidine with ethylene oxide under acidic conditions, leading to the formation of the desired product. Another method includes the reduction of 1-(pyrimidin-5-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(pyrimidin-5-yl)ethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(pyrimidin-5-yl)ethanone back to this compound can be achieved using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various halides, acids, and bases depending on the desired substitution.
Major Products:
Oxidation Product: 1-(Pyrimidin-5-yl)ethanone.
Reduction Product: this compound.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Pyrimidin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(Pyrimidin-5-yl)ethanone: An oxidation product of 1-(Pyrimidin-5-yl)ethan-1-ol.
2-(Pyrimidin-5-yl)ethanol: A structural isomer with different chemical properties.
1-(Pyrimidin-4-yl)ethan-1-ol: A positional isomer with the hydroxyl group attached to a different carbon atom in the pyrimidine ring.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-pyrimidin-5-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBKMPNNYVQNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507457 | |
Record name | 1-(Pyrimidin-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79691-74-0 | |
Record name | 1-(Pyrimidin-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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